3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride
Brand Name: Vulcanchem
CAS No.: 53104-89-5
VCID: VC17003227
InChI: InChI=1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride

CAS No.: 53104-89-5

Cat. No.: VC17003227

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride - 53104-89-5

Specification

CAS No. 53104-89-5
Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
IUPAC Name 3-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride
Standard InChI InChI=1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H
Standard InChI Key ZRUQNSKOUWFVHR-UHFFFAOYSA-N
Canonical SMILES C1CN=C(N1)C2=CC(=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride is characterized by an aniline moiety linked to a 4,5-dihydroimidazole ring, with a hydrochloride group stabilizing the amine functionality. The compound’s IUPAC name is 3-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride, and its canonical SMILES representation is C1CN=C(N1)C2=CC(=CC=C2)N.Cl\text{C1CN=C(N1)C2=CC(=CC=C2)N.Cl} .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS No.53104-89-5
Molecular FormulaC9H12ClN3\text{C}_9\text{H}_{12}\text{ClN}_3
Molecular Weight197.66 g/mol
IUPAC Name3-(4,5-dihydro-1H-imidazol-2-yl)aniline; hydrochloride
InChI KeyZRUQNSKOUWFVHR-UHFFFAOYSA-N

Spectroscopic and Chromatographic Data

Reverse-phase high-performance liquid chromatography (HPLC) is commonly employed for the analysis and purification of this compound. Mobile phases such as acetonitrile-water or methanol-water mixtures (with 0.1% trifluoroacetic acid) are typically used to achieve optimal separation.

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves the hydrochlorination of 3-(4,5-dihydro-1H-imidazol-2-yl)aniline (parent compound, C9H11N3\text{C}_9\text{H}_{11}\text{N}_3) using hydrochloric acid in a polar solvent like methanol. The reaction proceeds under controlled temperature (20–25°C) to avoid side reactions, yielding the monohydrochloride salt with high purity .

C9H11N3+HClC9H12ClN3\text{C}_9\text{H}_{11}\text{N}_3 + \text{HCl} \rightarrow \text{C}_9\text{H}_{12}\text{ClN}_3

Industrial-Scale Production

Industrial batches often employ continuous stirred-tank reactors (CSTRs) to maintain consistent reaction conditions. Post-synthesis, the product is isolated via vacuum filtration and recrystallized from ethanol to achieve >98% purity .

Hazard TypePreventive Measures
Skin ExposureNitrile gloves, lab coats
InhalationFume hoods, respiratory masks
Eye ContactSafety goggles, face shields

Occupational Exposure Limits

The occupational exposure band (OEB) for this compound is classified as Band E, necessitating exposure limits below 0.01 mg/m³ in workplace environments .

Applications in Research and Industry

Analytical Chemistry

The compound serves as a reference standard in HPLC for quantifying impurities in pharmaceutical intermediates. Its UV absorption at 254 nm makes it suitable for detection under standard chromatographic conditions.

Pharmaceutical Intermediates

While direct therapeutic applications are unexplored, the parent compound’s imidazole ring suggests potential as a precursor for histamine receptor ligands or kinase inhibitors. Further derivatization could yield bioactive molecules .

Research Findings and Biological Activity

In Vitro Studies

Limited studies on the monohydrochloride salt have been conducted, but the parent compound exhibits moderate binding affinity for α-adrenergic receptors (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}) in rat liver membrane assays.

Computational Modeling

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D for the parent molecule, indicating high polarity consistent with its solubility in polar solvents like water and methanol .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the imidazole and aniline moieties to enhance receptor selectivity.

  • Toxicokinetic Studies: In vivo assessments of absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Industrial Scalability: Optimizing continuous-flow synthesis to reduce production costs.

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